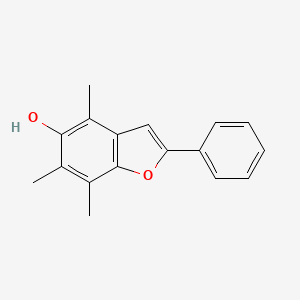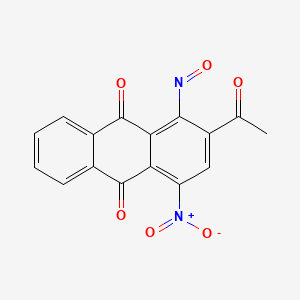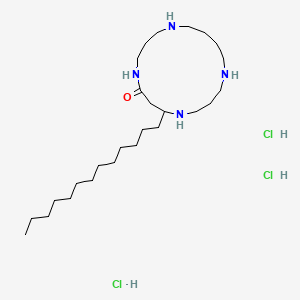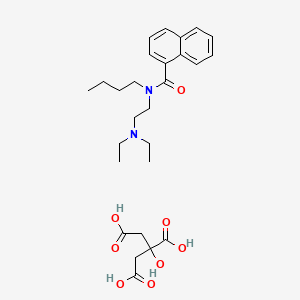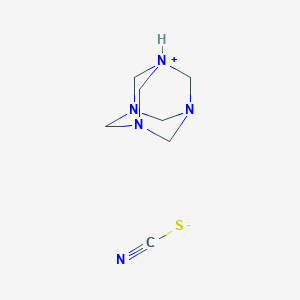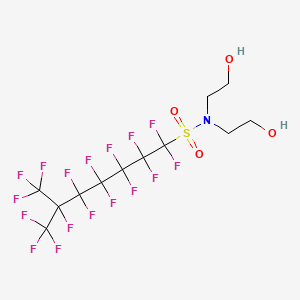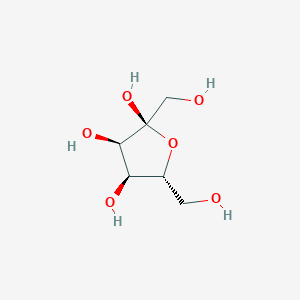
alpha-D-Psicofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Psicofuranose: is a rare sugar belonging to the class of D-hexulosesalpha-D-psicose or simply psicose . This compound is a monosaccharide with the molecular formula C6H12O6 and is categorized as a furanose due to its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Psicofuranose can be synthesized through several methods. One common approach involves the epimerization of D-fructose using specific enzymes such as D-psicose 3-epimerase. This enzyme catalyzes the conversion of D-fructose to D-psicose under mild conditions . Another method involves the chemical synthesis from D-ribose . This process includes dihydroxylation, selective oxidation, and benzoylation steps to obtain the desired compound .
Industrial Production Methods: The industrial production of this compound has been made feasible through advancements in enzymatic processes. The large-scale production involves the use of D-tagatose 3-epimerase to convert D-fructose to D-psicose. This method is environmentally friendly and allows for the production of this compound in substantial quantities .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Psicofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in glycosidation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Glycosidation reactions often use trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst.
Major Products Formed:
Oxidation: Produces corresponding acids.
Reduction: Produces alcohols.
Substitution: Forms glycosides with various acceptors such as monosaccharides, aliphatic alcohols, and phenols.
Scientific Research Applications
Alpha-D-Psicofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in metabolic pathways and its potential as a low-calorie sweetener.
Medicine: Investigated for its potential anti-tumor, anti-oxidant, and anti-diabetic properties.
Industry: Utilized in the food industry as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
The mechanism of action of alpha-D-Psicofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, it acts as an inhibitor of alpha-glucosidase , an enzyme involved in carbohydrate digestion. This inhibition can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes . Additionally, its anti-oxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- D-Tagatose
- D-Allose
- D-Talose
- D-Altrose
Comparison: Alpha-D-Psicofuranose is unique among these compounds due to its specific epimerization at the C-3 position of D-fructose. This structural difference imparts distinct biological and chemical properties, such as its potential as a low-calorie sweetener and its inhibitory effects on alpha-glucosidase .
Properties
CAS No. |
41847-06-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-KAZBKCHUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


